molecular formula C7H10ClN3 B1460762 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine CAS No. 959241-43-1

6-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Cat. No.: B1460762
CAS No.: 959241-43-1
M. Wt: 171.63 g/mol
InChI Key: IAYZJRGBWVGUBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The crystal structure of a similar compound, 6-chloro-N-methylpyrimidin-4-amine, has been studied . The asymmetric unit of the title crystal structure is shown in the figure. Tables 1 and 2 contain details on crystal structure and measurement conditions and a list of the atoms including atomic coordinates and displacement parameters .

Scientific Research Applications

Analytical Methods for Biogenic Amines

Biogenic amines (BAs) are natural compounds with significant relevance due to their role as antinutrition factors and indicators of food quality and safety. The analysis of BAs, including compounds structurally related to 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine, is crucial for monitoring their levels in food. High-performance liquid chromatography (HPLC) has been highlighted as the most common analytical method, with derivatization techniques enhancing detection capabilities due to the low volatility and absence of chromophores in most BAs (Önal, 2007).

Degradation of Nitrogen-Containing Compounds

Advanced oxidation processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, which are resistant to conventional treatments. This includes a broad range of compounds, potentially inclusive of specific amines like this compound, used across various industries. The review covers degradation efficiencies, reaction mechanisms, and the impact of process parameters, offering insights into the oxidative degradation pathways that could apply to similar compounds (Bhat & Gogate, 2021).

Amine-functionalized Metal-Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications, including CO2 capture. The interaction between CO2 and basic amino functionalities suggests areas where compounds like this compound could have relevance, especially in designing materials for environmental applications. This review discusses synthesis methods, structures, and the implications for catalysis and gas separation (Lin, Kong, & Chen, 2016).

Environmental and Occupational Health Implications

The review on the sources, fate, and toxicity of chemical warfare agent degradation products encompasses a variety of nitrogen-containing compounds, which include amines. This comprehensive assessment provides a foundation for understanding the environmental and health impacts of such compounds, offering a framework that could be applicable to the environmental behavior and potential risks associated with this compound (Munro et al., 1999).

Properties

IUPAC Name

6-chloro-N-ethyl-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-11(2)7-4-6(8)9-5-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYZJRGBWVGUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651010
Record name 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-43-1
Record name 6-Chloro-N-ethyl-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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